An In-depth Technical Guide to NADPH Tetrasodium Salt: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to NADPH Tetrasodium Salt: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and critical biological roles of β-Nicotinamide adenine dinucleotide phosphate, reduced form, tetrasodium salt (NADPH-Na4). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this essential coenzyme in their work.
Core Chemical and Physical Properties
NADPH tetrasodium salt is a ubiquitous coenzyme that functions as a primary electron donor in a wide array of anabolic reactions.[1][2][3] Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₁H₂₆N₇Na₄O₁₇P₃[1][4][5][6][7] |
| Molecular Weight | 833.35 g/mol [1][4][6][7][8] |
| CAS Number | 2646-71-1[1][4][5][6][9] |
| IUPAC Name | Tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate[8] |
| Appearance | White to slightly yellowish amorphous powder[10] |
| Solubility | Soluble in water (up to 50 mg/mL)[4][6][11]. Insoluble in DMSO and Ethanol[12]. |
| Storage Conditions | Store at -20°C[4][6][11]. Stock solutions are stable for up to 2 months at -20°C[6][13]. |
| Purity | Typically ≥93% (HPLC)[4][7][11] |
Chemical Structure
NADPH is a complex molecule composed of two nucleotide units joined by a pyrophosphate bridge. One nucleotide contains an adenine base, while the other contains a nicotinamide group. The reduced form, NADPH, carries a hydride ion (H⁻) at the C4 position of the nicotinamide ring, which it can donate in reductive biosynthesis reactions. The molecule's structure includes a phosphate group attached to the 2' position of the ribose sugar of the adenosine moiety, distinguishing it from NADH.
Experimental Protocols for Characterization and Quantification
Accurate characterization and quantification of NADPH are crucial for reliable experimental outcomes. The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC is a robust method for determining the purity of NADPH tetrasodium salt and separating it from potential impurities like NADP⁺, NADH, and nicotinamide.
Methodology:
-
Instrumentation: HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: Dissolve a precisely weighed amount of NADPH tetrasodium salt in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at 340 nm (for NADPH) and 260 nm (for both NADPH and potential impurities).
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute compounds of increasing hydrophobicity. An example gradient is:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 80% A, 20% B
-
20-25 min: Hold at 80% A, 20% B
-
25-30 min: Return to 100% A and re-equilibrate.
-
-
Data Analysis: Purity is calculated based on the area percentage of the NADPH peak relative to the total peak area at 260 nm.
Enzymatic Assay for Functional Quantification
This spectrophotometric method quantifies the amount of functionally active NADPH by measuring its consumption in an enzyme-catalyzed reaction.
Methodology:
-
Principle: The concentration of NADPH is determined by monitoring the decrease in absorbance at 340 nm, which is characteristic of the reduced coenzyme, as it is oxidized to NADP⁺ by a specific enzyme. The molar extinction coefficient for NADPH at 340 nm is 6,220 L·mol⁻¹·cm⁻¹.
-
Reagents:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
A suitable enzyme that utilizes NADPH as a cofactor (e.g., glutathione reductase).
-
The corresponding substrate for the chosen enzyme (e.g., oxidized glutathione, GSSG).
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the substrate.
-
Add a known volume of the NADPH tetrasodium salt solution to be tested.
-
Measure the initial absorbance at 340 nm (A_initial).
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 340 nm until the reaction is complete or for a defined period.
-
Measure the final absorbance at 340 nm (A_final).
-
-
Calculation: The concentration of functional NADPH is calculated using the Beer-Lambert law: Concentration = (A_initial - A_final) / (ε * l), where ε is the molar extinction coefficient and l is the path length of the cuvette.
Mass Spectrometry (MS) for Identification and Quantification
Liquid chromatography-mass spectrometry (LC-MS) provides high specificity and sensitivity for the identification and quantification of NADPH.
Methodology:
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive).
-
Chromatography: Ion-exchange chromatography is effective for separating NADH and NADPH. A Dionex IonPac AS20 anion-exchange column with a potassium hydroxide eluent gradient can be used.
-
Sample Preparation: Extraction from biological samples is often performed using a cold solvent mixture such as 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid to minimize interconversion between the oxidized and reduced forms.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used.
-
Detection: Selected Ion Monitoring (SIM) or full scan mode can be employed to detect the specific mass-to-charge ratio (m/z) of NADPH.
-
-
Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ³¹P NMR are powerful tools for confirming the chemical structure of NADPH and detecting impurities.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: Dissolve the NADPH tetrasodium salt in a suitable deuterated solvent, such as D₂O, with a known reference standard (e.g., DSS or TSP).
-
Acquisition:
-
¹H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key signals include those from the nicotinamide, adenine, and ribose protons.
-
³¹P NMR: A proton-decoupled ³¹P experiment will show signals for the three phosphate groups, providing information about their chemical environment.
-
-
Data Analysis: The chemical shifts and coupling constants of the observed signals are compared to known values for NADPH to confirm its identity and assess purity.
Biological Signaling Pathways and Experimental Workflows
NADPH is a central molecule in cellular metabolism, participating in numerous pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key roles and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Enzyme Activity Measurement of Mevaldate Reductase (NADPH) Using Spectrophotometric Assays [creative-enzymes.com]
- 4. benchchem.com [benchchem.com]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
